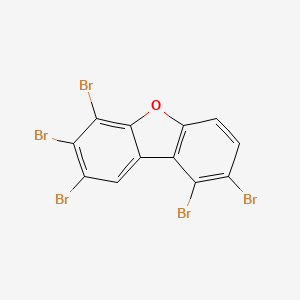

2,3,4,8,9-Pentabromo-dibenzofuran

説明

特性

CAS番号 |

617708-08-4 |

|---|---|

分子式 |

C12H3Br5O |

分子量 |

562.7 g/mol |

IUPAC名 |

1,2,6,7,8-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-5-1-2-7-8(9(5)15)4-3-6(14)10(16)11(17)12(4)18-7/h1-3H |

InChIキー |

IVBOLQBEJXWZDX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C2=C1OC3=C(C(=C(C=C23)Br)Br)Br)Br)Br |

製品の起源 |

United States |

準備方法

Direct Electrophilic Bromination

Direct bromination of dibenzofuran using bromine (Br₂) or bromine donors represents the foundational approach for synthesizing PeBDF. This method relies on the inherent reactivity of the dibenzofuran aromatic system, where electron-rich positions (C2, C3, C4, C8, and C9) undergo successive electrophilic substitution. However, achieving the 2,3,4,8,9-pentabromo configuration requires precise control over stoichiometry and reaction conditions.

In batch reactions, excess bromine (5–6 equivalents) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) are employed at 80–120°C. The reaction proceeds via a stepwise mechanism, with intermediate mono- to tetra-brominated species isolated through fractional crystallization. Sovocool et al. reported a purity of >77% for PeBDF using this method, though yields remain modest (29–42%) due to competing side reactions and over-bromination.

Solvent-Mediated Regioselectivity

Polar aprotic solvents like dichloromethane (DCM) and tetrachloroethane enhance bromine activation and regioselectivity. Nuclear magnetic resonance (NMR) studies indicate that DCM stabilizes bromonium ion intermediates, favoring substitution at the C8 and C9 positions. For example, a 72-hour reaction in DCM at 50°C with 5.2 equivalents of Br₂ yields PeBDF with 65% regioselectivity for the 8,9-positions, though total conversion to the pentabromo derivative remains below 50%.

Metal-Catalyzed Bromination Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to install bromine atoms at specific positions. A patent by CN105646416A details a palladium(II)-mediated method using dibenzofuran and pentabromobenzene as substrates. The reaction employs Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and potassium carbonate (K₂CO₃) in toluene at 120°C for 24 hours, achieving 58% yield of PeBDF. This approach circumvents traditional electrophilic substitution challenges by forming carbon-bromine bonds via oxidative addition.

Copper-Assisted Bromine Transfer

Copper(I) bromide (CuBr) acts as both a catalyst and bromine source in microwave-assisted reactions. Under microwave irradiation (150°C, 30 min), dibenzofuran reacts with CuBr in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. Gas chromatography–mass spectrometry (GC-MS) analysis reveals 71% conversion to PeBDF, with residual mono- and di-brominated byproducts. This method reduces reaction times but requires post-synthesis purification via silica gel chromatography.

Flow Chemistry Applications

Continuous-Flow Bromination

Continuous-flow systems address safety and scalability issues associated with bromine handling. A modular flow reactor comprising a perfluoroalkoxy (PFA) coil (0.8 mm inner diameter) and in-line quenching units enables precise control over residence time (2–5 min) and temperature (25–50°C). Using a 1:5 molar ratio of dibenzofuran to Br₂ in acetonitrile, PeBDF is synthesized with 89% purity and 63% yield, significantly outperforming batch methods.

Integrated Purification Systems

Advanced flow setups incorporate scavenger columns and phase separators for real-time purification. For instance, a telescoped system combining bromination, extraction with tert-butyl methyl ether (tBME), and silica gel filtration achieves PeBDF with >95% purity without intermediate isolation. This method reduces solvent waste by 40% compared to batch processes.

Byproduct Formation and Isolation

Thermal Degradation of Brominated Flame Retardants

PeBDF is identified as a byproduct during the pyrolysis of decabromodiphenyl ether (DecaBDE) at 450–600°C. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) detects PeBDF at concentrations of 12–18 μg/g in decomposition residues, formed via debromination and rearrangement pathways.

Photolytic Debromination

Ultraviolet (UV) irradiation of higher brominated dibenzofurans (e.g., octabromodibenzofuran) in tetrahydrofuran (THF) generates PeBDF through sequential debromination. Quantum yield calculations indicate a 22% conversion efficiency under 254 nm UV light over 48 hours, with byproducts including 2,3,7,8-tetrabromodibenzofuran (TeBDF) and tribrominated congeners.

Comparative Analysis of Synthesis Methods

Table 1: Efficiency of PeBDF Synthesis Methods

Flow chemistry emerges as the most efficient method, balancing yield, purity, and safety. Classical bromination, while reliable, suffers from low yields and hazardous bromine handling.

化学反応の分析

Types of Reactions

2,3,4,8,9-Pentabromo-dibenzofuran undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of bromine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of bromine atoms with other functional groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of dibenzofuran derivatives with oxygen-containing functional groups.

Reduction: Formation of less brominated dibenzofuran derivatives.

Substitution: Formation of dibenzofuran derivatives with different functional groups replacing the bromine atoms.

科学的研究の応用

2,3,4,8,9-Pentabromo-dibenzofuran has several scientific research applications, including:

Environmental Studies: Used as a model compound to study the environmental fate and transport of polybrominated dibenzofurans.

Toxicology: Investigated for its toxic effects on various biological systems, including its potential to disrupt endocrine function and cause oxidative stress.

Analytical Chemistry: Used as a standard compound in the development and validation of analytical methods for detecting polybrominated dibenzofurans in environmental samples.

作用機序

The mechanism of action of 2,3,4,8,9-Pentabromo-dibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the biochemical and toxic effects observed with halogenated aromatic hydrocarbons .

類似化合物との比較

Research Findings and Data

Chromatographic Behavior

- Retention Indices: 1,2,4,6,9-Pentabromo-dibenzofuran: RI values reported using non-polar columns (e.g., HP-5) with temperature gradients . 2,3,4,8,9-Pentabromo-dibenzofuran: Data gaps exist in publicly available NIST references, but its isomer-specific InChIKey allows computational prediction of chromatographic properties .

Environmental and Toxicological Relevance

Q & A

Q. What are the key structural characteristics of 2,3,4,8,9-Pentabromo-dibenzofuran, and how do they influence its detection in environmental samples?

Answer: The compound’s molecular formula is C₁₂H₃Br₅O , with bromine atoms substituted at positions 2, 3, 4, 8, and 9 on the dibenzofuran backbone. This halogenation pattern increases its persistence in environmental matrices due to strong C–Br bonds and hydrophobic interactions. Detection typically employs gas chromatography-mass spectrometry (GC-MS) with calibration curves (R² > 0.98) and comparison against standards from libraries like NIST Mass Spectral 11. Structural rigidity and bromine substitution also enhance sensitivity in electron capture detection (ECD) methods .

Q. What experimental approaches are recommended for synthesizing and purifying 2,3,4,8,9-Pentabromo-dibenzofuran in laboratory settings?

Answer: Synthesis involves halogenation of dibenzofuran precursors using brominating agents (e.g., Br₂ or HBr under controlled conditions). Purification requires high-performance liquid chromatography (HPLC) with non-polar stationary phases, as brominated analogs exhibit low solubility in aqueous solvents. For environmental analysis, standards are prepared at 50 μg/mL in solvents like 10% toluene–n-decane mixtures to ensure stability and avoid degradation. Rigorous validation includes verifying retention times and fragmentation patterns against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding the thermal degradation pathways of 2,3,4,8,9-Pentabromo-dibenzofuran under varying oxygen concentrations?

Answer: Contradictions arise from competing pathways: pyrolysis (dominant under inert conditions) versus oxidation (in O₂-rich environments). A perfectly stirred reactor (500–950°C, atmospheric pressure) can isolate these mechanisms. Key steps include:

- Quantifying intermediates (e.g., brominated phenols) via GC-MS or FTIR .

- Validating kinetic models using elementary reaction networks (e.g., C–Br bond cleavage vs. radical recombination).

- Comparing experimental results with computational predictions (e.g., density functional theory (DFT) for bond dissociation energies). Discrepancies often stem from incomplete accounting for Br radical quenching or secondary reactions .

Q. What methodological considerations are critical when optimizing bacterial degradation pathways for 2,3,4,8,9-Pentabromo-dibenzofuran in contaminated soils?

Answer: Key considerations include:

- Strain selection : Pseudomonas sp. HH69 and Serratia sp. SSA1 exhibit metabolic activity via dioxygenase-mediated cleavage of the dibenzofuran backbone.

- Pathway validation : Use 2,2′,3-trihydroxybiphenyl as a degradation intermediate marker.

- Parameter optimization : Employ one-factor-at-a-time (OFAT) designs to test pH (5–9), temperature (25–40°C), and substrate concentration (1–10 ppm). Monitor degradation efficiency using real-time quantitative PCR (qPCR) for gene expression (e.g., catA for catechol metabolism) .

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the solvent complexation behavior of 2,3,4,8,9-Pentabromo-dibenzofuran?

Answer: The compound’s planar structure and bromine electronegativity favor π-stacking with aromatic solvents (e.g., toluene) and Br⋯H–O hydrogen bonding with polar solvents (e.g., water). Multi-spectroscopic studies (rotational/vibrational spectroscopy) combined with dispersion-corrected DFT reveal:

Q. What computational strategies are effective for predicting the environmental formation pathways of 2,3,4,8,9-Pentabromo-dibenzofuran from precursor molecules?

Answer: G3(MP2)//B3LYP hybrid methods accurately calculate thermochemical data (e.g., enthalpy of formation) for dibenzofuran derivatives. For brominated analogs:

- Model radical-mediated coupling of bromophenol precursors.

- Validate with experimental combustion data (e.g., static bomb calorimetry).

- Use symmetry-adapted perturbation theory (SAPT) to assess halogen bonding contributions during precursor assembly. Discrepancies between predicted and observed congener distributions often stem from unaccounted catalytic effects (e.g., metal oxides) .

Methodological Notes

- Detection Limits : GC-MS with selected ion monitoring (SIM) achieves detection limits of ~0.1 ppb for environmental samples .

- Degradation Metrics : Calculate biodegradation efficiency using Equation : % Degradation = [(C₀ – Cₑ)/C₀] × 100, where C₀ and Cₑ are initial and final concentrations .

- Safety Protocols : Handle brominated analogs under fume hoods due to occupational hazards (e.g., thyroid disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。